molecular formula C11H7F6N3 B8546587 5-trifluoromethyl-2-(2-trifluoromethylphenyl)-2H-pyrazol-3-ylamine

5-trifluoromethyl-2-(2-trifluoromethylphenyl)-2H-pyrazol-3-ylamine

Cat. No. B8546587
M. Wt: 295.18 g/mol
InChI Key: QGPDGOIQWYCNRC-UHFFFAOYSA-N
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Patent
US07998995B2

Procedure details

A solution of 2-trifluoromethyl-phenylhydrazine (1.1 g, 6.3 mmol) and 4,4,4-trifluoro-3-oxobutyronitrile (0.82 g, 6.0 mmol) in toluene (3 mL, anhyd.) was heated at reflux. After 5 h the reaction mixture was allowed to cool, concentrated and purified by chromatography (silica, EtOAc/Hex, 0:100 to 25:75) to yield the title compound (1.1 g, 61%) as an amber liquid. 1H-NMR (CD2Cl2): δ 8.40 (1H, br s), 7.77 (1H, d), 7.59 (2H, m), 7.17 (1H, m), 3.56 (2H, s); Rf 0.45 (20% EtOAc/Hex).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].[F:13][C:14]([F:21])([F:20])[C:15](=O)[CH2:16][C:17]#[N:18]>C1(C)C=CC=CC=1>[F:13][C:14]([F:21])([F:20])[C:15]1[CH:16]=[C:17]([NH2:18])[N:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[C:2]([F:11])([F:12])[F:1])[N:10]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)NN)(F)F
Name
Quantity
0.82 g
Type
reactant
Smiles
FC(C(CC#N)=O)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, EtOAc/Hex, 0:100 to 25:75)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C=1C=C(N(N1)C1=C(C=CC=C1)C(F)(F)F)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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